

Ethyl 6-chloro-4-methylpyridine-2-carboxylate structure

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Compound of Interest

Compound Name: Ethyl 6-chloro-4-methylpyridine-2-carboxylate

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Physicochemical Properties & Structural Elucidation

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a substituted pyridine derivative whose structural features make it a valuable building block in organic synthesis. Understanding its fundamental properties is critical for its effective use in subsequent chemical transformations.

Chemical Identity

Parameter	Value
IUPAC Name	Ethyl 6-chloro-4-methylpyridine-2-carboxylate
CAS Number	1122090-50-9
Molecular Formula	C ₉ H ₁₀ ClNO ₂
Molecular Weight	199.63 g/mol
Synonyms	Ethyl 6-chloro-4-methylpicolinate

Physical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.^[1] Its high boiling point suggests strong intermolecular interactions, and its solubility profile is

characteristic of many organic esters.

Parameter	Value	Source
Appearance	Colorless liquid	[1]
Boiling Point	~311.5 °C	[2]
Solubility	Soluble in organic solvents (e.g., ethanol, ether)	[1]

Structural Analysis

The structure consists of a pyridine ring substituted at key positions: a chloro group at C6, a methyl group at C4, and an ethyl carboxylate group at C2. The chlorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications.

Figure 1: Chemical Structure of the Topic.

Spectroscopic Characterization

While empirical spectroscopic data for this specific isomer is not readily available in public repositories, a predictive analysis based on its structure and data from analogous compounds allows for a reliable characterization profile.

¹H NMR (400 MHz, CDCl₃):

- δ ~7.8-8.0 ppm (s, 1H): Aromatic proton at C5. The singlet nature arises from the lack of adjacent protons. Its downfield shift is influenced by the adjacent chloro group and ring nitrogen.
- δ ~7.3-7.5 ppm (s, 1H): Aromatic proton at C3. Also a singlet, typically upfield relative to the C5 proton.
- δ 4.49 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group. The quartet splitting is due to coupling with the adjacent methyl group. This prediction is based on a similar environment in ethyl 6-methylpicolinate.[\[3\]](#)

- δ 2.67 ppm (s, 3H): Methyl protons (-CH₃) at C4. A sharp singlet as there are no adjacent protons to couple with. This is a characteristic shift for a methyl group on a pyridine ring.[3]
- δ 1.44 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group. The triplet is due to coupling with the adjacent methylene protons.[3]

¹³C NMR (100 MHz, CDCl₃):

- δ ~165 ppm: Carbonyl carbon (C=O) of the ester.
- δ ~155-160 ppm: C6, attached to the electronegative chlorine atom.
- δ ~148-152 ppm: C2, attached to the ester group and nitrogen.
- δ ~145-150 ppm: C4, attached to the methyl group.
- δ ~125 ppm: C5, aromatic CH.
- δ ~120 ppm: C3, aromatic CH.
- δ ~62 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
- δ ~20-24 ppm: Methyl carbon on the ring (CH₃).
- δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃). (Predictions are based on general chemical shift ranges for substituted pyridines).[4]

FT-IR (KBr, cm⁻¹):

- ~2980 cm⁻¹: C-H stretching (aliphatic CH₃ and CH₂).
- ~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
- ~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
- ~1250-1300 cm⁻¹: C-O stretching of the ester.
- ~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (EI):

- m/z 199/201 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
- m/z 154/156: Loss of the ethoxy group (-OC₂H₅).
- m/z 126/128: Subsequent loss of carbon monoxide (-CO). The fragmentation pattern is expected to involve initial loss from the ester group.^[5]

Synthesis & Purification

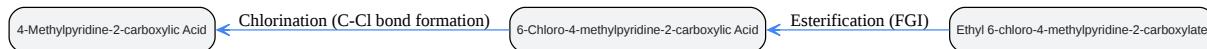
A robust and scalable synthesis of **Ethyl 6-chloro-4-methylpyridine-2-carboxylate** can be logically designed from commercially available precursors. The strategy hinges on two key transformations: selective chlorination of the pyridine ring and esterification of the carboxylic acid. The order of these steps can be adapted based on starting material availability and intermediate stability. Here, we present a plausible route starting from 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid).

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the ester C-O bond and the ring C-Cl bond. This suggests two primary synthetic approaches:

- Route A: Chlorination of 4-methylpicolinic acid followed by esterification.
- Route B: Esterification of 4-methylpicolinic acid followed by chlorination of the resulting ester.

Route A is often preferred in a laboratory setting. The carboxylic acid group is deactivating, which can help control the regioselectivity of the chlorination reaction. Furthermore, the intermediate, 6-chloro-4-methylpyridine-2-carboxylic acid, is a stable, crystalline solid that is often easier to purify than the corresponding ester.



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Figure 2: Retrosynthetic approach for the target molecule.

Detailed Protocol: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid

This procedure is based on established methods for the vapor-phase chlorination of pyridine derivatives, a technique that provides high selectivity at industrial scale but can be adapted for laboratory synthesis with appropriate equipment.[\[6\]](#)[\[7\]](#)

- **Rationale:** Vapor-phase chlorination at elevated temperatures (300-450°C) is necessary to overcome the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution.[\[6\]](#) The reaction proceeds via a radical mechanism.

Protocol:

- **Reactor Setup:** A quartz tube reactor packed with an inert support (e.g., silica) is placed inside a tube furnace. The system is equipped with an inlet for gaseous reactants and a condenser at the outlet to trap the products.
- **Vaporization:** Heat 4-methylpyridine-2-carboxylic acid to its sublimation point in a separate heated chamber connected to the reactor inlet.
- **Reaction:** Pass a stream of nitrogen gas through the sublimation chamber to carry the vaporized starting material into the reactor, pre-heated to 380°C.
- **Chlorination:** Concurrently, introduce a controlled flow of chlorine gas (Cl₂) into the reactor. The molar ratio of picoline derivative to chlorine should be optimized, typically starting at 1:2.
- **Product Collection:** The reaction mixture exiting the reactor is passed through a series of cold traps (ice bath, then dry ice/acetone) to condense the chlorinated products and separate them from HCl gas and unreacted chlorine.
- **Work-up:** The condensed solid is dissolved in a suitable solvent like dichloromethane. The organic solution is washed with water to remove any remaining HCl, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Detailed Protocol: Fischer Esterification

This classic method is highly effective for converting carboxylic acids to their corresponding ethyl esters using an excess of ethanol as both reactant and solvent.[3][8]

- **Rationale:** The use of a strong acid catalyst (H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Driving the equilibrium towards the product is achieved by using a large excess of ethanol.[8]

Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add crude 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq).
- **Reagent Addition:** Add absolute ethanol (20 eq, serving as solvent and reagent). While stirring, carefully add concentrated sulfuric acid (0.2 eq) dropwise.
- **Reflux:** Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching & Neutralization:** After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO_2 evolution ceases and the aqueous layer is basic (pH 8-9).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **ethyl 6-chloro-4-methylpyridine-2-carboxylate**.

Purification & Quality Control

The final product is typically purified by vacuum distillation or column chromatography on silica gel.

- Column Chromatography: A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any remaining starting material.
- Quality Control: The purity of the final product should be confirmed by ^1H NMR and ^{13}C NMR spectroscopy to ensure the absence of starting materials or isomeric byproducts. Mass spectrometry will confirm the molecular weight and correct isotopic distribution.

Applications in Synthetic Chemistry

The title compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups: the ester can be hydrolyzed or converted to an amide, while the chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions.

The Chloromethylpyridine Scaffold in Medicinal Chemistry

Chlorinated pyridine rings are prevalent motifs in pharmaceuticals.^[9] The chlorine atom can act as a key binding element in a protein active site or serve as a synthetic handle for introducing more complex functionality. Pyridine carboxylic acid derivatives, in particular, are scaffolds for numerous enzyme inhibitors and receptor antagonists.^{[10][11]}

Role as an Intermediate in Agrochemicals

This molecule is used as an intermediate in the synthesis of herbicides and insecticides.^[2] The specific structural arrangement allows for the construction of complex active ingredients that target biological pathways in pests or weeds.^[12]

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The 6-chloropyridine moiety is a common feature in kinase inhibitors, where it often participates in hinge-binding interactions. A common transformation is the Suzuki cross-coupling reaction to form a biaryl system.

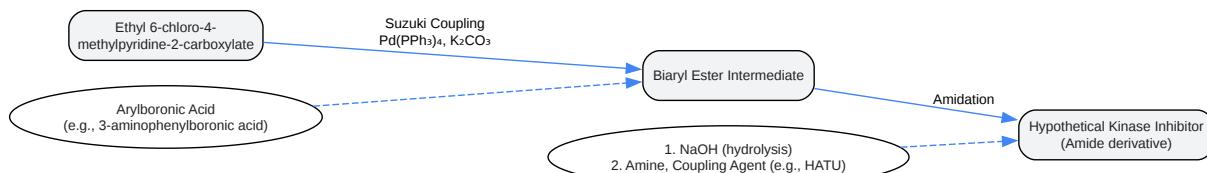
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Figure 3: Synthetic route to a hypothetical kinase inhibitor.

This workflow illustrates how the chloro group is first replaced via a palladium-catalyzed Suzuki coupling, followed by hydrolysis of the ester and subsequent amidation to yield a final, more complex molecule with potential biological activity.

Safety & Handling

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is an irritant and should be handled with appropriate personal protective equipment (PPE).^[1]

- PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, rinse the affected area with plenty of water and seek medical attention.

Conclusion

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined structure and predictable reactivity make it an essential tool for the modern organic chemist. This guide provides a comprehensive overview of its properties, a logical and robust synthetic

strategy, and a glimpse into its utility in the development of complex, high-value molecules. Mastery of its synthesis and handling is a key capability for any research organization focused on the discovery of novel bioactive compounds.

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